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molecular formula C12H11BrN2S B8601055 1-{[(2-Bromophenyl)sulfanyl]methyl}pyridin-2(1H)-imine CAS No. 54257-91-9

1-{[(2-Bromophenyl)sulfanyl]methyl}pyridin-2(1H)-imine

Cat. No. B8601055
M. Wt: 295.20 g/mol
InChI Key: CJVDSVDDIZZVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03995042

Procedure details

To a suspension of 2.05 g of sodium 2-propoxide in 200 ml of 2-propanol is added 8.3 g of 2-amino-1-[[(o-bromophenyl)thio]methyl]pyridinium chloride, and the mixture is stirred and heated under reflux for about 5 hours. During this time the flocculent sodium 2-propoxide is replaced by a granular precipitate. The mixture is filtered hot, the insoluble solid is washed repeatedly with warm 2-propanol, and the combined filtrate and washings are concentrated to a volume of about 25 ml in vacuo. The solution is cooled, the solid that separates is filtered, and then is recrystallized from cyclohexane to give 1-[(o-bromophenylthio)methyl] -2-iminopyridine.
[Compound]
Name
sodium 2-propoxide
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
2-amino-1-[[(o-bromophenyl)thio]methyl]pyridinium chloride
Quantity
8.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
sodium 2-propoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N+:4]=1[CH2:9][S:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Br:17]>CC(O)C>[Br:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[S:10][CH2:9][N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]1=[NH:2] |f:0.1|

Inputs

Step One
Name
sodium 2-propoxide
Quantity
2.05 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
2-amino-1-[[(o-bromophenyl)thio]methyl]pyridinium chloride
Quantity
8.3 g
Type
reactant
Smiles
[Cl-].NC1=[N+](C=CC=C1)CSC1=C(C=CC=C1)Br
Step Three
Name
sodium 2-propoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for about 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered hot
WASH
Type
WASH
Details
the insoluble solid is washed repeatedly with warm 2-propanol
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate and washings are concentrated to a volume of about 25 ml in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
FILTRATION
Type
FILTRATION
Details
the solid that separates is filtered
CUSTOM
Type
CUSTOM
Details
is recrystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)SCN1C(C=CC=C1)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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